molecular formula C11H13NO3 B13449270 Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester CAS No. 115276-75-0

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester

Cat. No.: B13449270
CAS No.: 115276-75-0
M. Wt: 207.23 g/mol
InChI Key: SZATXVFGSXZJHE-UHFFFAOYSA-N
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Description

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethyl ester group and a 4-methoxyphenyl imino group, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester typically involves the reaction of 4-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar in structure but lacks the imino and ester groups.

    Ethyl 4-methoxyphenylacetate: Contains an ester group but lacks the imino group.

    4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the ester and imino groups.

Uniqueness

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester is unique due to the presence of both the imino and ester groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.

Properties

CAS No.

115276-75-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)iminoacetate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3

InChI Key

SZATXVFGSXZJHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NC1=CC=C(C=C1)OC

Origin of Product

United States

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